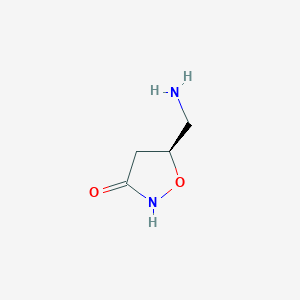

5-Aminomethyl-4,5-dihydro-isoxazol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

(5S)-5-(aminomethyl)-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |

InChI Key |

ZHCZZTNIHDWRNS-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@H](ONC1=O)CN |

Canonical SMILES |

C1C(ONC1=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol and Related Isoxazol-3-ols

The synthesis of this compound, also known by synonyms such as Muscimol (B1676869), and its structural analogs involves a variety of chemical strategies. solubilityofthings.comsigmaaldrich.com These methods are crucial for accessing the isoxazole (B147169) core and introducing the required functional groups.

Condensation Reactions for Isoxazolone Formation

Condensation reactions are a cornerstone in the synthesis of isoxazolone derivatives. A notable one-pot, three-component synthesis method involves the reaction of aromatic aldehydes with ethyl acetoacetate (B1235776) and hydroxylamine (B1172632). orientjchem.org This approach, often catalyzed by an acid like citric acid in an aqueous medium, provides high yields of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. orientjchem.org The reaction proceeds through the formation of an intermediate from ethyl acetoacetate and hydroxylamine hydrochloride, which then reacts with an aromatic aldehyde. orientjchem.org

Another key condensation strategy is the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate. This reaction, conducted in tetrahydrofuran, yields corresponding thioxo-propanoates. researchgate.net Subsequent treatment with hydroxylamine in ethanol (B145695) with ammonium (B1175870) acetate (B1210297) under reflux conditions leads to the formation of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates in good yields. researchgate.net

Table 1: Examples of Condensation Reactions for Isoxazolone Formation

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Citric acid, Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | 70-90 orientjchem.org |

| Arylisothiocyanate, Sodium methyl cyanoacetate, Hydroxylamine | Ammonium acetate, Ethanol, Reflux | Methyl 5-amino-3-arylaminoisoxazole-4-carboxylate | Good researchgate.net |

Acylation Reactions in Isoxazole Ring Construction

Acylation reactions play a significant role in the construction of the isoxazole ring. For instance, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates involves the initial formation of thioxo-propanoates from the reaction of arylisothiocyanates and sodium methyl cyanoacetate. These intermediates are then cyclized with hydroxylamine, a process that involves intramolecular acylation, to form the isoxazole ring. researchgate.net

Strategies for 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles is a well-explored area, often utilizing pre-functionalized building blocks. nih.gov While many studies have focused on these compounds, the methodologies to access 3,4,5-trisubstituted isoxazoles are more limited. nih.gov One approach to 3,5-disubstituted isoxazoles involves the reaction of a nitrile compound with hydroxyurea (B1673989) in an alkali metal hydroxide (B78521) medium. google.com For example, 3-amino-5-methylisoxazole (B124983) can be manufactured by reacting nitriles like 2,3-dibromobutyronitrile with hydroxyurea while maintaining a specific pH range. google.com

Preparation of 4,5-Dihydroisoxazole Derivatives

The preparation of 4,5-dihydroisoxazole derivatives can be achieved through various synthetic routes. One patented method for producing 3-hydroxy-5-aminomethyl-isoxazole involves the hydrogenation of 3-benzyloxy-5-aminomethyl-isoxazole in the presence of a palladium charcoal catalyst. google.com Another route starts with γ-chloroacetoacetic acid ester, which is reacted with orthoformic acid methyl ester and methanol. google.com The resulting intermediate can then be transformed into the desired 4,5-dihydroisoxazole derivative.

A different approach involves the synthesis of 4,5-disubstituted-3-nitro/amino-isoxazoles from a one-pot transformation of Morita-Baylis-Hillman acetates. nih.gov This highlights the versatility of starting materials in constructing the dihydroisoxazole (B8533529) core.

Enantioselective Synthesis Approaches

While the provided information does not detail specific enantioselective synthesis approaches for this compound, the general strategies for creating chiral centers in heterocyclic compounds can be inferred. The synthesis of enantiomerically pure forms would likely involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. For example, the hydrogenation step mentioned in a patent could potentially be adapted for enantioselectivity by using a chiral phosphine (B1218219) ligand with the palladium catalyst. google.com

Functionalization and Derivatization of the Compound

The this compound scaffold offers multiple sites for functionalization and derivatization, allowing for the creation of a diverse range of analogs with potentially tailored properties. solubilityofthings.com The primary amino group and the hydroxyl group on the isoxazole ring are key handles for chemical modification.

The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce different substituents. For example, the synthesis of 3-N-acylhydrazone isoxazole derivatives has been reported, showcasing the reactivity of isoxazole precursors that can be applied to the aminomethyl group. nih.gov

The hydroxyl group at the 3-position of the isoxazole ring can be converted to other functional groups. For instance, it can be O-alkylated to form ethers, such as in the synthesis of 3-methoxy-5-aminomethyl-isoxazole. This transformation is typically achieved by reacting the hydroxyl group with an alkylating agent in the presence of a base.

Furthermore, the isoxazole ring itself can be a site for modification, although this is less common than functionalizing the side chains. The versatility of the functional groups present in this compound makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents. chemimpex.comchemimpex.com

Reactivity of the Aminomethyl Group for Further Modification

The aminomethyl group at the 5-position of the 4,5-dihydro-isoxazol-3-ol ring is a key functional handle for introducing molecular diversity. This primary amine can undergo a variety of chemical transformations, allowing for the attachment of different substituents and the construction of more complex molecules.

One common modification involves the reaction of the amino group with various electrophiles. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities. Similarly, reaction with sulfonyl chlorides can yield sulfonamides. These reactions are typically straightforward and proceed under standard conditions.

Furthermore, the amino group can participate in reductive amination reactions with aldehydes or ketones. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly effective for introducing a wide range of alkyl and aryl groups.

The reactivity of the amino group is crucial for the synthesis of peptidomimetics. Studies have shown the possibility of coupling 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related isoxazole derivative, to the N-terminus of peptide chains. nih.gov Although challenges in the derivatization of the β-amino group were noted, this highlights the potential for incorporating the isoxazole motif into peptide structures. nih.gov

Cycloaddition and Nucleophilic Substitution Reactions of the Isoxazolone Ring

The isoxazole ring itself is amenable to a range of chemical transformations, including cycloaddition and nucleophilic substitution reactions. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a fundamental and widely used method for the synthesis of isoxazole and isoxazoline (B3343090) rings. researchgate.netnih.gov This reaction is often highly regioselective. nih.gov

The isoxazolone ring can undergo ring-opening reactions. For example, reductive ring-opening using methods like catalytic hydrogenation can lead to β-enaminones, which are versatile precursors for other heterocyclic systems. mdpi.com

Nucleophilic substitution reactions can also be employed to modify the isoxazole core. While direct substitution on the ring can be challenging, functional groups attached to the ring can be manipulated. For instance, isoxazolidine (B1194047) derivatives have been shown to undergo nucleophilic substitution reactions with organometallic reagents like Grignard reagents. mdpi.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile oxides and alkenes/alkynes | Isoxazoles/Isoxazolines | researchgate.netnih.gov |

| Reductive Ring-Opening | Catalytic hydrogenation (Pd/C, Raney Ni) | β-Enaminones | mdpi.com |

| Nucleophilic Substitution | Grignard reagents on isoxazolidine derivatives | Substituted isoxazolidines | mdpi.com |

Mannich Reaction Applications in Aminomethyl Function Introduction

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. nih.gov This three-component reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov In the context of isoxazole synthesis, a modified Mannich reaction can be envisioned for the introduction of the aminomethyl group.

While direct application to this compound synthesis is not explicitly detailed in the provided context, the principles of the Mannich reaction are relevant. For example, a precursor with an active methylene (B1212753) group adjacent to the isoxazolone ring could potentially undergo a Mannich reaction to introduce the aminomethyl functionality. The reaction typically proceeds under mild conditions and offers a straightforward route to C-C bond formation and the introduction of a nitrogen-containing side chain. nih.govresearchgate.net

Formation of Hydrazide and Schiff Base Derivatives

The functional groups present in this compound and its derivatives allow for the formation of hydrazides and Schiff bases. The amino group can be converted to a hydrazide through reaction with a suitable hydrazine-containing reagent. More commonly, a carboxylic acid derivative of the isoxazole can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. uobaghdad.edu.iq

These hydrazides are valuable intermediates for the synthesis of Schiff bases. researchgate.net Condensation of the hydrazide with various aldehydes and ketones leads to the formation of hydrazones, a class of Schiff bases. uobaghdad.edu.iqresearchgate.net Schiff bases can also be formed directly from the primary amino group of this compound by condensation with aldehydes or ketones. nih.gov These reactions are typically catalyzed by a small amount of acid. uobaghdad.edu.iq The formation of an intramolecular hydrogen bond is a common feature in the structures of Schiff bases derived from isoxazoles. nih.gov

| Derivative Type | Starting Material | Reagents | Reference |

| Hydrazide | Carboxylic acid derivative of isoxazole | Hydrazine hydrate | uobaghdad.edu.iq |

| Schiff Base (from Hydrazide) | Isoxazole hydrazide | Aldehydes/Ketones | uobaghdad.edu.iqresearchgate.net |

| Schiff Base (from Amine) | This compound | Aldehydes/Ketones | nih.gov |

Esterification Reactions Involving Hydroxylic or Carboxylic Acid Moieties

The hydroxyl group at the 3-position of the 4,5-dihydro-isoxazol-3-ol ring and any potential carboxylic acid functionalities introduced through modification can undergo esterification reactions. The Fischer esterification, reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester formation. youtube.comyoutube.comyoutube.com This reaction is reversible and is a form of dehydration synthesis. youtube.com

Conversely, the hydroxyl group of the isoxazolone can be esterified by reaction with a carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides). These reactions provide a means to introduce a variety of ester groups, which can influence the compound's physical and biological properties. Esters can be subsequently hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions. youtube.comyoutube.com

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. Key aspects include the use of environmentally benign solvents, catalysts, and reaction conditions.

Several studies have reported the synthesis of isoxazole derivatives using greener methodologies. mdpi.comnih.gov These approaches often utilize water as a solvent, which is non-toxic, inexpensive, and readily available. mdpi.com The use of biodegradable and reusable catalysts, such as amine-functionalized cellulose (B213188) or catalysts derived from agro-waste like water extract of orange fruit peel ash (WEOFPA), has also been explored. mdpi.comnih.gov

These green synthetic protocols often involve one-pot, multi-component reactions, which reduce the number of synthetic steps, minimize waste generation, and save time and energy. mdpi.com Performing reactions at room temperature or under solvent-free conditions further contributes to the environmental friendliness of the synthesis. mdpi.comnih.gov The goal is to develop efficient and sustainable methods for producing isoxazole-containing compounds with high atom economy and reduced environmental footprint. mdpi.com

| Green Chemistry Principle | Application in Isoxazole Synthesis | Reference |

| Use of Green Solvents | Water as a reaction medium | mdpi.com |

| Use of Green Catalysts | Amine-functionalized cellulose, WEOFPA | mdpi.comnih.gov |

| Energy Efficiency | Room temperature reactions | mdpi.com |

| Waste Reduction | One-pot, multi-component reactions | mdpi.com |

| Atom Economy | High-yielding reactions with minimal byproducts | mdpi.com |

Structure Activity Relationship Sar Studies and Analogue Design

Analysis of Structural Features Influencing Biological Activity

The specific arrangement of atoms and functional groups in 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol dictates its interaction with biological targets. Key structural aspects that have been investigated in related compounds include conformational preferences, stereochemistry, electronic properties, and non-covalent interactions.

The flexibility of the aminomethyl side chain and the stereochemistry at the C5 position of the isoxazole (B147169) ring are critical determinants of biological activity. While specific conformational analysis studies on this compound are not extensively documented, insights can be drawn from its close analogue, muscimol (B1676869) (5-aminomethyl-3-isoxazolol). Computational studies on muscimol have explored its optimized molecular conformations, revealing the preferred spatial arrangement of the aminomethyl group relative to the isoxazole ring. nih.gov These conformations are crucial for aligning with the binding pocket of GABA receptors. The stereochemistry at the chiral center (C5) in the dihydro-isoxazole ring introduces the possibility of (R) and (S) enantiomers, which can exhibit different biological activities due to the stereospecific nature of receptor binding sites.

The distribution of π-electrons within the 3-hydroxyisoxazole ring plays a pivotal role in its ability to mimic the carboxylate group of GABA. Ab initio molecular orbital studies on related 3-isoxazolol and 5-isoxazolol zwitterions have shown that the 3-isoxazolol ring effectively mimics the electronic signature of the carboxylic function of GABA. nih.gov This electronic delocalization is crucial for the electrostatic interactions with the receptor. The larger electronic delocalization within the 5-isoxazolol ring, in contrast, has been associated with antagonist character, highlighting the sensitivity of biological activity to the electronic environment of the heterocyclic core. nih.gov

The 3-hydroxyisoxazole core of this compound can exist in different tautomeric forms, primarily the hydroxy (enol) and keto forms. Theoretical studies on 3-hydroxyisoxazole have indicated that the enol form is dominant in aqueous solution, which is the biologically relevant environment. rsc.org The specific tautomeric form present at the receptor site can significantly influence binding affinity and efficacy. The ability of the molecule to adopt the correct tautomeric state is a critical factor for its biological activity, as tautomerism can alter the hydrogen bonding capacity and electronic properties of the molecule. rsc.orgnih.gov

Rational Design and Synthesis of Analogues

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogues with potentially improved pharmacological profiles. A common strategy in medicinal chemistry is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties.

The isoxazole ring in this compound can be replaced by other five-membered heterocycles to explore new chemical space and modulate biological activity.

Isothiazolols: The replacement of the oxygen atom in the isoxazole ring with a sulfur atom yields the corresponding isothiazolol analogue. While structurally similar, isoxazol-3-ol is more acidic than isothiazol-3-ol, and these differences in acidity are believed to be a major factor causing differences in their biological actions. researchgate.net

Oxadiazoles: Oxadiazole isomers, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are frequently used as bioisosteres for amides and esters. rsc.orgresearchgate.net The hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisostere for the carboxyl group in GABA analogues, with some compounds showing activity at GABA-A receptors. nih.govnih.govacs.org The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides or the reaction of amidoximes with acylating agents.

Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are also common bioisosteres for various functional groups, including amides and esters. unimore.itnih.gov Triazole-containing compounds have been developed as GABA receptor modulators. nih.gov The synthesis of triazole analogues can be achieved through various methods, including click chemistry (for 1,2,3-triazoles) and the cyclization of thiosemicarbazides or amidrazones.

The following table summarizes some of the bioisosteric replacements for the isoxazole ring and their general synthetic approaches.

| Original Moiety | Bioisosteric Replacement | General Synthetic Approach | Key References |

| Isoxazole | Isothiazole | Cyclization of β-ketothioamides with hydroxylamine (B1172632) or related reagents. | researchgate.net |

| Isoxazole | Oxadiazole | Cyclization of acylhydrazides with cyanogen (B1215507) bromide or reaction of amidoximes with carboxylic acid derivatives. | rsc.orgnih.govnih.govacs.org |

| Isoxazole | Triazole | Huisgen 1,3-dipolar cycloaddition of azides and alkynes (Click Chemistry) or condensation of hydrazides with reagents like formamide. | unimore.itnih.govnih.gov |

The exploration of these and other bioisosteric replacements continues to be a fruitful area of research in the quest for novel and improved therapeutic agents targeting the GABAergic system.

Impact of Substituents on the Aminomethyl Side Chain

The aminomethyl side chain at the 5-position of the isoxazole ring is a critical determinant of the compound's pharmacological profile. Modifications to this side chain, including changes in its length and the addition of alkyl groups, have been shown to significantly influence receptor affinity and selectivity.

Research on related GABA-A receptor agonists has demonstrated that the length of the aminoalkyl side chain is a crucial factor. An optimal chain length allows for the proper positioning of the terminal amino group to interact with key residues within the receptor's binding site. For instance, in a series of aminoalkyl-isoxazole derivatives, variations in the number of methylene (B1212753) units separating the isoxazole ring and the amino group led to substantial differences in binding affinity. While specific data for this compound is part of a broader understanding, the principle remains that either shortening or lengthening the chain from a single methylene unit can lead to a decrease in activity due to suboptimal interaction with the receptor.

Alkylation of the amino group also plays a significant role in modulating activity. Generally, primary amines tend to exhibit the highest affinity, as they can act as hydrogen bond donors. The introduction of one or two alkyl groups on the nitrogen atom can alter the steric and electronic properties, which may lead to reduced binding or a shift in the mode of interaction with the receptor.

Table 1: Impact of Aminomethyl Side Chain Modifications on Receptor Affinity (Illustrative)

| Modification | Chain Length (n) | Alkylation | Relative Affinity |

| Base Compound | 1 | Primary | High |

| Analogue A | 2 | Primary | Moderate |

| Analogue B | 1 | N-methyl | Moderate-Low |

| Analogue C | 1 | N,N-dimethyl | Low |

Derivatization at Other Ring Positions

Beyond the aminomethyl side chain, modifications at other positions of the 4,5-dihydro-isoxazol-3-ol ring have been explored to fine-tune the molecule's properties. The 4-position, in particular, has been a target for substitution to enhance potency and selectivity.

Table 2: Effect of 4-Position Substitution on Biological Activity (Illustrative)

| Compound | 4-Position Substituent | Observed Activity |

| Parent | H | Baseline |

| Derivative X | CH₃ | Increased Potency |

| Derivative Y | C₂H₅ | Similar Potency |

| Derivative Z | Phenyl | Decreased Potency |

Computational Approaches to SAR and Lead Optimization

Computational chemistry has become an indispensable tool in the study and optimization of lead compounds like this compound. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into the key molecular features required for biological activity and help predict the potency of novel analogues.

Pharmacophore Modeling for Active Conformations

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, which are known to interact with the GABA-A receptor, pharmacophore models have been developed based on the structures of known active ligands. nih.govnih.gov

These models typically highlight several key features:

A hydrogen bond donor feature, corresponding to the primary amino group.

A hydrogen bond acceptor feature, represented by the hydroxyl group of the isoxazol-3-ol ring.

A specific spatial relationship between these features and the heterocyclic ring system.

By mapping new analogue designs onto this pharmacophore model, researchers can prioritize the synthesis of compounds that are most likely to adopt the correct conformation for high-affinity binding to the target receptor. This approach significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com For isoxazole derivatives, QSAR models have been developed to predict their inhibitory activity against specific targets. These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules.

A typical QSAR equation might take the form:

log(1/IC₅₀) = c₁σ + c₂E_s + c₃π + constant

where:

IC₅₀ is the half-maximal inhibitory concentration.

σ represents the electronic effect of a substituent.

E_s is a steric parameter.

π quantifies the hydrophobicity of a substituent.

c₁, c₂, and c₃ are coefficients determined from the regression analysis.

QSAR studies on related aminopyridazine derivatives of GABA have shown that hydrophobic and aromatic features at certain positions are crucial for GABA-A receptor binding. youtube.comsemanticscholar.org These findings can be extrapolated to guide the design of novel this compound analogues with enhanced activity. By calculating the descriptors for a proposed new molecule, its biological activity can be predicted before it is synthesized, allowing for a more rational and efficient approach to lead optimization.

Mechanistic Investigations of Biological Interactions in Vitro and Preclinical

Ligand-Receptor Interactions and Binding Affinity

GABA Receptor System Modulation

The primary molecular target of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol is the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.gov Its interaction with this system is characterized by direct binding and modulation of receptor activity.

This compound acts as a potent and specific agonist at GABAA receptors. nih.gov It is a GABA-mimetic compound, meaning it directly binds to the same site as GABA and activates the receptor, leading to an influx of chloride ions and hyperpolarization of the neuron. nih.govwikipedia.org This inhibitory effect on neurons is sensitive to the antagonist bicuculline (B1666979) methochloride (BMC), confirming its action at the GABA binding site. nih.gov

Studies have demonstrated that it is a highly potent agonist, with some research suggesting it may be one of the most potent GABA agonists described. nih.gov One study on central neurons from Periplaneta americana (American cockroach) and Limulus polyphemus (horseshoe crab) found dihydromuscimol to be approximately 14 times more potent than GABA itself. The (S)-(+)-enantiomer is particularly potent, while the (R)-(-)-enantiomer shows significantly lower affinity for GABAA receptor sites. nih.gov

Table 1: Relative Potency of Dihydromuscimol at select GABA Receptors

This table summarizes the reported potency of dihydromuscimol compared to the endogenous ligand GABA in specific preclinical models.

| Compound | Relative Potency vs. GABA | Test System |

|---|

GABAA receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ), and the specific subunit composition determines the pharmacological properties of the receptor. nih.govnih.gov For instance, the presence of different α-subunits (α1-6) influences the affinity and efficacy of various ligands. Receptors containing α1, α2, α3, or α5 subunits along with a γ2 subunit are typically sensitive to benzodiazepines, while those with α4 or α6 subunits are not. nih.gov

While the compound is a potent GABA agonist, detailed studies characterizing its binding affinity across a wide range of specific GABAA receptor subunit combinations are not extensively documented in the reviewed literature. However, research on the related compound, muscimol (B1676869), indicates that receptors containing the δ (delta) subunit, often in combination with α4 or α6 subunits, exhibit an exceptionally high affinity for the ligand. nih.govnih.gov These δ-containing receptors are typically located extrasynaptically and mediate tonic inhibition. nih.govnih.gov The (S)-(+)-enantiomer of dihydromuscimol has a high affinity for bicuculline-sensitive GABA receptor sites, which are classically associated with synaptic receptors, but its full profile across different α-subunit-containing receptors requires further elucidation. nih.gov

Ligand binding assays are used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand (like [3H]muscimol or [3H]GABA) is allowed to bind to membrane preparations containing the target receptor. nih.govnih.govnih.gov The affinity of a test compound is then measured by its ability to displace the radiolabeled ligand.

Studies have confirmed that this compound interacts with the GABA binding site. nih.gov The (S)-(+)-enantiomer shows a high affinity for these sites, whereas the (R)-(-)-enantiomer has an affinity that is approximately 50 times lower. nih.gov Although specific Ki or IC50 values from displacement studies with radiolabeled dihydromuscimol are not detailed in the available search results, the data on its enantiomers confirm a direct and high-affinity interaction with the GABAA receptor binding site. The related compound, [3H]muscimol, is a standard tool used in such assays to characterize GABAA receptor sites, which typically reveal both high-affinity (low nanomolar Kd) and low-affinity binding sites in brain tissue. nih.govnih.govnih.gov

Table 2: Enantiomer Affinity for GABAA Receptor Sites

This table illustrates the differential binding affinity of the enantiomers of this compound.

| Enantiomer | Relative Affinity for GABAA Site |

|---|---|

| (S)-(+)-Dihydromuscimol | High |

Interaction with Ionotropic Glutamate (B1630785) Receptors (e.g., AMPA Receptors)

Ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors, are the primary mediators of fast excitatory neurotransmission in the brain. nih.govnih.gov An extensive review of the scientific literature reveals no significant evidence of direct interaction between this compound and ionotropic glutamate receptors such as AMPA receptors. The compound's mechanism of action is firmly established within the GABAergic system. While other isoxazole (B147169) derivatives have been specifically designed and studied as modulators of AMPA receptors, this activity does not appear to extend to this compound, whose biological actions are attributed to its potent agonist effects at GABAA receptors. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Nicotinamide Phosphoribosyltransferase (NAMPT))

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, crucial for cellular metabolism and energy production. nih.govnih.gov Inhibition of NAMPT is a therapeutic strategy being explored in oncology with specific small molecules like GMX1778 and FK866. nih.govnih.gov Based on the available scientific literature, there is no evidence to suggest that this compound possesses inhibitory activity against the NAMPT enzyme. Its biological profile is not associated with the metabolic pathways regulated by NAMPT.

Modulatory Effects on Plasmin and Fibrinolysis

There is currently no available scientific literature that specifically investigates the modulatory effects of this compound on plasmin or the broader process of fibrinolysis. Fibrinolysis is the enzymatic breakdown of fibrin (B1330869) in blood clots, a crucial process for preventing clot overgrowth and restoring blood flow. youtube.comnih.govpractical-haemostasis.com The key enzyme in this process is plasmin, which is converted from its zymogen form, plasminogen, by activators like tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). nih.govnih.gov While fibrin itself acts as a cofactor in this process, the interaction of this compound with any components of the fibrinolytic system has not been documented. nih.govsemanticscholar.org

Other Identified Biological Targets and Their Ligand Specificity

Beyond the scope of fibrinolysis, specific biological targets for this compound and the specificity of its interactions have not been characterized in the available scientific literature. The PubChem database entry for this compound does not list any known biological activities or targets. nih.gov While other isoxazole-containing compounds have been investigated for a range of biological activities, this information cannot be extrapolated to this compound without specific experimental evidence. mdpi.com

Molecular Mechanisms of Action

Detailed studies elucidating the molecular mechanisms of action for this compound are scarce.

Modulation of Ion Channel Function (e.g., Chloride Ion Flux)

No research is currently available that demonstrates or investigates the modulation of ion channel function, including chloride ion flux, by this compound. Ion channels are crucial for a wide array of physiological processes, and their modulation by small molecules is a key mechanism for many therapeutic agents. nih.govnih.gov However, the effect of this specific compound on any type of ion channel has not been reported.

Studies of Covalent Modification at Binding Sites

One study investigated the covalent binding of a compound referred to as "agathan" to DNA in vivo. nih.gov It is important to note that this study identifies "agathan" as agaritine (B1664429), a different chemical entity from this compound. This research found that radio-labelled agaritine administered to mice resulted in covalent binding to DNA in the stomach, liver, and kidneys. nih.gov The study concluded that the genotoxic activity was very weak. nih.gov

It is critical to emphasize that these findings pertain to agaritine and not this compound. The potential for this compound to act as a covalent modifier has not been specifically studied. The principles of covalent drug design often involve the formation of a stable bond between the drug and its target protein, which can lead to prolonged pharmacological effects. youtube.comyoutube.com

In Vitro Electrophysiological Characterization (e.g., Patch-Clamp Experiments)

There are no published in vitro electrophysiological studies, such as patch-clamp experiments, that characterize the effects of this compound on cell membranes or ion channels.

Preclinical Research Applications

Due to the limited available data on its biological activity and mechanism of action, there are no documented preclinical research applications for this compound in the scientific literature. nih.gov

Evaluation in Models of Neurological Conditions (e.g., Epilepsy)

The glutamatergic system, particularly the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptors, plays a crucial role in the pathophysiology of epilepsy. nih.gov Antagonists of AMPA receptors have been identified as promising candidates for the development of anti-seizure medications. nih.gov The investigation of AMPA receptor antagonists in preclinical models of seizures and epilepsy has been a significant area of research. nih.gov The development and subsequent marketing of perampanel, an AMPA receptor antagonist, for the treatment of epilepsy has highlighted the therapeutic potential of targeting this receptor. nih.gov Further research into the efficacy and tolerability of such antagonists in clinical settings is essential to fully understand their role in managing epilepsy. nih.gov

Investigation of Anti-Fibrinolytic Properties

Excessive fibrinolysis, the breakdown of fibrin in blood clots, can lead to significant bleeding complications. nih.gov The inhibition of plasmin, a key enzyme in this process, is an effective strategy to reduce fibrinolysis. nih.gov Tranexamic acid, a lysine (B10760008) analog, functions by binding to the kringle 1 domain of plasmin. nih.gov

Research into novel anti-fibrinolytic agents has explored isoxazole derivatives. Guided by structural similarities to a known lead compound, a series of 16 compounds related to 5-(4-piperidyl)isoxazol-3-ol were synthesized and evaluated. nih.gov One of these compounds, 5-(4-piperidyl)isothiazol-3-ol, demonstrated superior potency compared to the original lead. nih.gov A strong correlation (R² = 0.93) was observed between the anti-fibrinolytic activity and the binding affinity to the kringle 1 domain, supporting the proposed mechanism of inhibition. nih.gov This finding suggests that minor structural modifications can be used to fine-tune the biological effects of these compounds. nih.gov

Further studies have identified a new family of anti-fibrinolytic drugs featuring a terminal amine group, a triazole, and an oxadiazolone ring. nih.gov The most promising compound from this series showed a 2.5-fold improvement in activity over tranexamic acid, the current standard treatment. nih.gov

Immunosuppressive Activities of Related Isoxazole Compounds

Isoxazole derivatives have demonstrated a broad spectrum of immunomodulatory activities, ranging from immunosuppressive to immunostimulatory effects. nih.gov A study investigating a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that these compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.govnih.gov

One compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was identified as particularly promising due to its strong antiproliferative activity and lack of toxicity. nih.govresearchgate.net MM3 was also shown to inhibit the production of tumor necrosis factor (TNFα) and, in Jurkat cells, to increase the expression of caspases, Fas, and NF-κB1, suggesting a pro-apoptotic mechanism for its immunosuppressive action. nih.govresearchgate.net

Other research has shown that various modifications to the isoxazole ring can lead to compounds with significant immunosuppressive properties. ptfarm.plresearchgate.net For instance, 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide (MO5) exhibited strong anti-proliferative and anti-inflammatory effects. researchgate.net

Diverse Biological Activities of Isoxazole Derivatives (e.g., Anti-bacterial, Anti-tumor)

The isoxazole ring is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities, including anti-bacterial and anti-tumor effects. researchgate.neteurekalert.orgresearchgate.net

Anti-bacterial Activity

Isoxazole derivatives have been extensively studied for their potential as antimicrobial agents against a broad spectrum of microorganisms. researchgate.netijrrjournal.com The introduction of a thiophene (B33073) moiety to the isoxazole ring, for example, has been observed to enhance its antimicrobial activity. nih.gov Some isoxazole-containing compounds, such as sulfamethoxazole (B1682508) and cloxacillin, are already in clinical use as antibiotics. nih.gov Research has also focused on novel isoxazole derivatives, with some showing significant antibacterial potency in laboratory tests. nih.gov For instance, in one study, chalcone (B49325) derivatives containing an isoxazole ring exhibited potent antibacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 1 µg/mL. nih.gov

Anti-tumor Activity

Numerous isoxazole derivatives have demonstrated promising anti-tumor activity in preclinical studies. eurekalert.orgnih.govresearchgate.net For example, a series of novel isoxazole-piperazine hybrids showed potent cytotoxic effects against human liver and breast cancer cell lines, with some compounds having IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these compounds involves inducing oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells. nih.gov

Other studies have synthesized 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole-2-oxides, which have shown potential to suppress the growth of malignant tumors. eurekalert.org The arrangement of substituents on the isoxazole ring was found to influence the compound's properties and biological activity. eurekalert.org Furthermore, isoxazole derivatives of curcumin (B1669340) have been shown to have more significant cytotoxicity against breast cancer cells than the parent compound. nih.gov

Advanced Analytical and Computational Methodologies

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction methods are fundamental in unequivocally determining the chemical structure and stereochemistry of "5-Aminomethyl-4,5-dihydro-isoxazol-3-ol" and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of isoxazole (B147169) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

For instance, in the ¹H NMR spectrum of a related dihydroisoxazole (B8533529) derivative, the protons of the CH₂ group in the isoxazoline (B3343090) ring typically appear as two doublets of doublets. mdpi.com This splitting pattern arises from the geminal coupling between the two non-equivalent protons and their coupling to the adjacent proton. Specifically, for (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), these signals were observed at 3.12 and 3.47 ppm. mdpi.com The isoxazolinic proton (H-5) often presents as a multiplet, as seen centered at 4.92 ppm for the same compound. mdpi.com Similarly, in another study, the isoxazolic methyl group of a diastereoisomer resonated as a singlet at 1.44 ppm, while the methylene (B1212753) group protons appeared as two distinct doublets at 2.90 ppm and 3.20 ppm. nih.gov

In the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the two CH₂-isoxazolinic protons were identified as two doublets of doublets at 3.34 and 3.57 ppm. mdpi.com The analysis of various 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives showed triplet signals for the proton at position 4 of the isoxazoline ring in the range of 4.625-4.725 ppm, with the two protons at position 5 appearing as doublet signals between 3.350-3.937 ppm. ijpcbs.com These characteristic chemical shifts and coupling patterns are crucial for confirming the successful synthesis and purity of such compounds.

Furthermore, NMR is vital for monitoring the progress of reactions. For example, during the synthesis of conformationally restricted 6-isoxazol-5-yl-6,7-dihydro-5H- rsc.orgnih.govdiazocin-4-ones, ¹H NMR spectroscopy was used to follow the kinetics of the conversion process between two non-interconverting conformations at various temperatures. nih.gov

Table 1: Representative ¹H NMR Data for Dihydroisoxazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | CH₂-isoxazolinic | 3.12, 3.47 | dd | mdpi.com |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | H-isoxazolinic | 4.92 | m | mdpi.com |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone | CH₂ | 2.90, 3.20 | d | nih.gov |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | CH₂-isoxazolinic | 3.34, 3.57 | dd | mdpi.com |

| 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivative | H-4 | 4.625-4.725 | t | ijpcbs.com |

| 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivative | H-5 | 3.350-3.937 | d | ijpcbs.com |

dd = doublet of doublets, m = multiplet, d = doublet, t = triplet

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in its solid state, including its absolute configuration. This technique has been successfully applied to various dihydroisoxazole derivatives, confirming their molecular geometry and intermolecular interactions.

For example, the crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was determined, revealing a layer structure formed by C–H···O and C–H···N hydrogen bonds. mdpi.com Similarly, the structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone was fully identified, showing that both the cyclohex-2-one and isoxazoline rings adopt an envelope conformation. nih.gov The crystal packing in this case was characterized by C—H⋯O, C—H⋯N, and C—H⋯π interactions, which create a three-dimensional network. nih.gov

In another study, the crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid was solved, belonging to the triclinic space group P-1. researchgate.net The analysis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin also confirmed its structure, which crystallizes in the triclinic space group P-1 with one molecule in the asymmetric unit. mdpi.com The isoxazoline ring in this compound was found to be slightly puckered in an envelope conformation. mdpi.com

Table 2: Crystallographic Data for Selected Dihydroisoxazole Derivatives

| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | - | - | Layer structure via H-bonds | mdpi.com |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone | - | - | Envelope conformation of rings | nih.gov |

| 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid | Triclinic | P-1 | - | researchgate.net |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Triclinic | P-1 | Envelope conformation of isoxazoline ring | mdpi.com |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting the properties and behavior of molecules like "this compound," complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For the compound (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, DFT calculations at the B3LYP/6-311G+(d,p) level were used to optimize its structure and compare it with the experimentally determined solid-state structure. mdpi.com The calculated HOMO-LUMO energy gap for this molecule was found to be 4.6548 eV. mdpi.com Similarly, for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311 G(d,p) level yielded a HOMO-LUMO energy gap of 4.9266 eV. mdpi.com These calculations help in understanding the molecule's reactivity and electronic transitions. A good correlation is often found between theoretical vibrational frequencies and those observed experimentally. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to its protein target. Homology modeling is used to construct a three-dimensional model of a protein whose structure has not been experimentally determined, based on its amino acid sequence and an experimentally determined structure of a related homologous protein.

These techniques have been applied to isoxazole-based compounds to understand their interactions with biological receptors. For instance, molecular docking and molecular dynamics simulations were used to rationalize the activity of isoxazole-based bivalent ligands as modulators of the GluA2 AMPA receptor. mdpi.com In studies involving other heterocyclic compounds, AutoDock has been a commonly used software for performing docking calculations to elucidate ligand-protein interactions. ekb.egmdpi.com The process typically involves preparing the protein by removing water and co-crystallized ligands, adding charges, and defining a binding site grid. unar.ac.idnih.gov The ligand is then docked into this site, and the resulting binding energies and interactions are analyzed.

For example, in the study of potential inhibitors for Leishmania donovani 24-sterol methyltransferase, homology modeling was first used to generate a 3D structure of the target protein, followed by molecular docking of various compounds to identify potential binding interactions. nih.gov

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules and their complexes over time. This method is valuable for understanding the stability of ligand-receptor interactions and the dynamic behavior of the binding site.

MD simulations have been employed to study the complexes of isoxazole-based modulators with the dimeric ligand-binding domain of the GluA2 AMPA receptor, providing insights into the stability of the predicted binding modes. mdpi.com The GROMACS software package with force fields like CHARMM36 is often used for such simulations. mdpi.com The analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, indicating the stability of the complex and the flexibility of different regions.

In Silico High-Throughput Screening for Novel Modulators

In silico high-throughput screening represents a powerful computational approach to drug discovery, enabling the rapid and cost-effective identification of potential lead compounds from vast virtual libraries. nih.govnih.gov This method utilizes computational models to predict the interaction between a target, such as a receptor, and a multitude of small molecules. nih.gov The process is an alternative and often a complement to experimental high-throughput screening (HTS). nih.gov

For a compound like this compound, which is structurally related to the potent GABA-A receptor agonist muscimol (B1676869), in silico screening can be instrumental in discovering novel modulators. researchgate.netwikipedia.org The goal is to identify molecules that can enhance or inhibit the binding and/or functional effect of the primary ligand at its target receptor. The screening process involves several key steps:

Target Selection and Preparation: A three-dimensional structure of the biological target, such as the GABA-A receptor, is obtained, often from crystallographic data or through homology modeling.

Ligand Database Preparation: Large databases of chemical compounds are prepared for screening. These can contain millions of molecules that are either commercially available or synthetically feasible. nih.gov

Molecular Docking: A computational simulation where the small molecules from the database are "docked" into the binding site of the target protein. This process calculates the binding affinity and orientation of each molecule.

Scoring and Ranking: Molecules are scored and ranked based on their predicted binding affinity and other pharmacokinetic properties. nih.gov The top-scoring compounds are selected as "hits" for further experimental validation. nih.gov

Modern drug discovery strategies often employ an iterative cycle of in silico screening and experimental testing to refine lead compounds and expedite the development process. nih.gov

Table 1: Comparison of In Silico and Experimental High-Throughput Screening

| Feature | In Silico High-Throughput Screening | Experimental High-Throughput Screening |

| Methodology | Computational simulation of ligand-target interactions. nih.gov | Physical screening of chemical libraries against a biological target. |

| Throughput | Millions of compounds can be screened rapidly. | Tens of thousands to millions of compounds, but slower than in silico methods. |

| Cost | Significantly lower cost per compound screened. nih.gov | High cost associated with reagents, equipment, and personnel. |

| Initial Stage | Requires a known 3D structure of the target or a valid pharmacophore model. nih.gov | Requires a robust biological assay. |

| Outcome | A ranked list of virtual hits with predicted binding affinities. nih.gov | A set of active compounds ("hits") from the tested library. |

| Follow-up | Promising virtual hits require experimental validation. nih.gov | Hits require confirmation and further characterization. |

X-ray Fluorescence (XRF) Spectrometry in Binding Event Detection

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis of materials. news-medical.netamericanpharmaceuticalreview.com The method works by irradiating a sample with high-energy X-rays, which causes the ejection of inner shell electrons from the atoms in the sample. news-medical.net Electrons from higher energy levels then fill the vacancies, emitting fluorescent X-rays in the process. news-medical.net The energies of these emitted X-rays are characteristic of the specific elements present, allowing for qualitative and quantitative analysis. news-medical.netmalvernpanalytical.com

In the pharmaceutical industry, XRF spectrometry has several key applications:

Elemental Impurity Analysis: It is widely used to detect and quantify trace elemental impurities, such as residual metal catalysts (e.g., Pd, Pt, Rh) used in drug synthesis. news-medical.netmalvernpanalytical.com This is critical for ensuring drug safety and complying with regulatory standards. news-medical.net

Quality Control: XRF helps to verify the elemental composition of raw materials, active pharmaceutical ingredients (APIs), and excipients, ensuring their purity and quality. news-medical.netamericanpharmaceuticalreview.com

Analysis of Packaging: The technique can be used to analyze pharmaceutical packaging materials for the presence of toxic elements. news-medical.net

While XRF is a powerful tool for elemental analysis, its direct application for detecting the binding event between a small organic molecule like this compound and its protein target is not a standard methodology. XRF detects the presence and concentration of specific elements; it does not typically provide information about the molecular interactions or conformational changes that characterize a ligand-receptor binding event. For such studies, other biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy are more commonly employed.

Table 2: Applications of XRF in Pharmaceutical Development

| Application Area | Description | Relevance |

| Catalyst Residue Screening | Rapid screening for residual metal catalysts from synthesis processes. malvernpanalytical.com | Ensures purity of the final API and compliance with safety regulations. news-medical.net |

| Raw Material Inspection | Verifies the elemental composition of incoming raw materials. news-medical.net | Guarantees the quality and consistency of ingredients used in drug manufacturing. |

| Impurity Detection | Identifies and quantifies elemental contaminants in drug substances and products. news-medical.netmalvernpanalytical.com | Safeguards patient health and meets regulatory requirements. news-medical.net |

| Quality Control of APIs | Confirms the absence of elemental impurities in the final active pharmaceutical ingredient. americanpharmaceuticalreview.com | A critical step in the final product release process. |

Advanced Separation Techniques

Chiral Ligand Exchange Capillary Electrochromatography for Enantioseparation

The compound this compound possesses a chiral center at the C5 position of the dihydro-isoxazole ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation of these enantiomers is critical, as they often exhibit different pharmacological activities. Chiral Ligand Exchange Capillary Electrochromatography (CLE-CEC) is a powerful analytical technique for achieving such separations. nih.govdntb.gov.ua

CLE-CEC operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector present in the background electrolyte or immobilized on the capillary wall. nih.govmdpi.com The key components of this system are:

A Central Metal Ion: Commonly copper (II) (Cu(II)) or zinc (II) (Zn(II)). nih.govmdpi.com

A Chiral Ligand: An enantiomerically pure compound that coordinates with the metal ion to form a chiral complex. nih.gov

The Analyte: The chiral molecule to be separated, which must be capable of acting as a ligand and coordinating with the central metal ion. nih.gov

The enantiomers of the analyte displace the non-chiral ligand from the metal complex to form ternary, diastereomeric complexes. These diastereomeric complexes have different formation constants and/or mobilities, which allows for their separation under the influence of an electric field. mdpi.com For a molecule like this compound, the aminomethyl group and the oxygen atoms of the isoxazole ring can coordinate with the metal ion, making it a suitable candidate for this technique. nih.gov

Researchers have successfully used CLE-CEC for the enantioseparation of various chiral compounds, including D,L-amino acids, by optimizing factors such as the concentration of the metal ion, the pH of the buffer, and the nature of the chiral ligand. nih.gov

Table 3: Key Parameters in Chiral Ligand Exchange Capillary Electrochromatography for Enantioseparation of Amino-Containing Compounds

| Parameter | Description | Example from D,L-Alanine Separation nih.gov |

| Central Ion | Forms the core of the chiral selector complex. The choice of ion affects complex stability. | Zn (II) |

| Chiral Ligand | Provides the chiral recognition. Can be free in the buffer or immobilized. | Immobilized P(MAn-St-MAH) and a free ligand in the buffer. |

| pH of Buffer | Influences the ionization state of the analyte and ligand, affecting their ability to coordinate with the metal ion. | Optimized pH value is a critical factor for resolution. |

| Analyte | The enantiomeric mixture to be separated. Must possess coordinating groups (e.g., -NH2, -OH). | D,L-Alanine |

| Detection Limit | The lowest concentration of an analyte that can be reliably detected. | 3.7 µM for D-alanine; 2.0 µM for L-alanine. |

| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | 9.4 µM to 1.5 mM (r² = 0.997). |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of isoxazole (B147169) and its derivatives, including the dihydro-isoxazole scaffold of SL 75102, is a well-established area of organic chemistry. nih.govmdpi.com However, future research will prioritize the development of more efficient, cost-effective, and environmentally sustainable synthetic strategies.

Modern synthetic chemistry offers several avenues for improvement. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes remains a primary method for constructing the isoxazoline (B3343090) ring. mdpi.commdpi.com Future efforts could focus on:

Catalysis: Exploring novel catalysts, such as the use of p-Toluenesulfonic acid (p-TsOH) which offers mild reaction conditions, or developing new solid-supported reagents can improve reaction yields and simplify purification processes. mdpi.com

Green Chemistry: Implementing "green" protocols, such as using water as a solvent or employing ultrasound cavitation, can reduce the environmental impact of synthesis. mdpi.com These methods align with the growing demand for sustainable practices in the pharmaceutical industry.

Stereoselectivity: As the biological activity of chiral molecules can be highly dependent on their specific stereoisomer, developing stereoselective synthetic routes is crucial. This would allow for the isolation of the most potent and selective enantiomer of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol, potentially enhancing its therapeutic profile.

Innovations in synthetic methods will be critical for making this compound and its future derivatives more accessible for extensive preclinical and clinical investigation.

Exploration of Unconventional Biological Targets and Therapeutic Areas

While the primary activity of this compound is as a GABA receptor agonist, the widespread and complex nature of the GABAergic system suggests the potential for broader biological effects and new therapeutic applications. nih.govgraphyonline.com

The GABA system is implicated in a vast array of physiological processes beyond sedation and anxiety control. researchgate.net Future research should investigate the interaction of SL 75102 with:

GABA Receptor Subtypes: The GABA-A receptor is a complex of at least 19 different subunits, and different combinations of these subunits have distinct pharmacological properties and locations in the brain. frontiersin.orgnih.gov Developing derivatives of SL 75102 that selectively target specific GABA-A receptor subtypes (e.g., those containing α2/α3 subunits for anxiolytic effects without sedation) is a major goal in modern pharmacology. frontiersin.org

Non-Neuronal GABAergic Systems: GABA signaling is not confined to the central nervous system; it also plays a role in the endocrine and immune systems. graphyonline.comresearchgate.net Research into the effects of SL 75102 on immune cell function or pancreatic beta-cell activity could uncover novel therapeutic uses in immunology or for metabolic disorders like diabetes. researchgate.netclevelandclinic.org

Other Neurotransmitter Systems: Some GABA-modulating compounds are known to interact with other receptors, such as glutamate (B1630785) or serotonin (B10506) receptors. wikipedia.org Investigating whether SL 75102 has any off-target activity could reveal new mechanisms of action or explain its complex effects on the extrapyramidal system. nih.gov

This exploration could expand the therapeutic potential of the this compound scaffold into areas like depression, schizophrenia, and inflammatory diseases. nih.govgraphyonline.com

| Potential Area of Exploration | Rationale |

| GABA-A Receptor Subtype Selectivity | Targeting specific subunit combinations (e.g., α2/α3) could yield more precise therapeutic effects with fewer side effects than non-selective agonists. frontiersin.org |

| Immune System Modulation | The GABAergic system is present in immune cells and modulates their function, suggesting a potential role for GABA agonists in autoimmune or inflammatory conditions. graphyonline.comresearchgate.net |

| Endocrine Function | GABA influences the endocrine system, including the proliferation of pancreatic beta cells, opening a possible avenue for diabetes treatment. researchgate.netclevelandclinic.org |

| Gut-Brain-Microbiome Axis | GABA is a key signaling molecule in the communication between the gut and the brain, suggesting potential applications in disorders related to this axis. oup.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design novel derivatives of the isoxazole scaffold. nih.gov By providing the models with desired properties (e.g., increased potency, better blood-brain barrier penetration, specific receptor subtype selectivity), researchers can generate a library of new chemical entities for synthesis and testing.

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized. nih.govmdpi.com This allows for the prioritization of the most promising candidates, saving time and resources.

Target Identification and Repurposing: AI can analyze vast biological datasets to identify new potential targets for SL 75102 or to suggest its repurposing for new diseases based on its predicted interaction with different biological pathways. researchgate.net

By integrating AI and ML, researchers can more rationally design the next generation of drugs based on the this compound structure. nih.govresearchgate.net

Systems Biology Approaches to Understand Compound Effects

A systems biology approach moves beyond the traditional "one drug, one target" paradigm to understand how a compound affects the entire biological system. Given that GABA is the primary inhibitory neurotransmitter in the brain, its modulation can have widespread, network-level consequences. graphyonline.comclevelandclinic.org

Future research should employ systems-level analyses to map the global effects of this compound. This involves:

Omics Technologies: Using transcriptomics, proteomics, and metabolomics to measure how the compound alters gene expression, protein levels, and metabolic pathways in different brain regions or cell types.

Network Pharmacology: Analyzing these large datasets to understand how the compound perturbs complex biological networks. This can reveal how the direct effect on GABA receptors propagates through interconnected signaling pathways to produce a therapeutic outcome. nih.gov

Neuroimaging: Combining pharmacological studies with advanced neuroimaging techniques to observe how the compound modulates activity across large-scale brain circuits in preclinical models.

A systems biology perspective will provide a more holistic understanding of the compound's mechanism of action, helping to predict its efficacy and potential side effects more accurately.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions using hydroxylamine derivatives and α,β-unsaturated ketones. Key steps include controlling pH (6.5–7.5) to stabilize intermediates and using catalytic bases like triethylamine to enhance cyclization efficiency. Reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) significantly influence yield . For optimization, design-of-experiment (DoE) approaches with variables like molar ratios, temperature, and solvent systems can systematically identify optimal conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-MS : To assess purity (>95%) and detect byproducts.

- NMR Spectroscopy : NMR (300 MHz, CDCl) should show characteristic peaks for the isoxazole ring (δ 3.15–3.51 ppm for CH groups) and aminomethyl moiety (δ 1.8–2.2 ppm) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., CHNO: C 41.37%, H 6.94%, N 24.13%) .

Q. What solvent systems are suitable for stabilizing this compound in solution?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote degradation at elevated temperatures. Aqueous buffers (pH 6–7) with 10–20% methanol or acetonitrile are recommended for short-term storage. For long-term stability, lyophilization and storage under inert gas (argon) at −20°C are advised .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect the biological activity of this compound derivatives?

- Methodological Answer : Enantiomers can be resolved using chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Biological assays (e.g., enzyme inhibition or antimicrobial tests) reveal activity differences. For example, (S)-enantiomers of related dihydrooxazoles show 2–3x higher antimicrobial potency than (R)-forms due to optimized binding pocket interactions .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Common contradictions arise from assay variability (e.g., cell-line sensitivity) or impurities. Mitigation steps include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and control batches.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size). For example, discrepancies in IC values for kinase inhibition may reflect assay temperature differences (25°C vs. 37°C) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and intermediates. For instance, the aminomethyl group’s nucleophilicity (Fukui index >0.1) predicts regioselectivity in alkylation reactions. Molecular dynamics simulations (AMBER force field) further assess solvent interactions .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Methodological Answer : Protonation of the isoxazole ring’s oxygen at pH <4 leads to ring-opening via nucleophilic attack by water. Kinetic studies (UV-Vis monitoring at 270 nm) show first-order degradation (k = 0.12 h at pH 3). Stabilizers like cyclodextrins can encapsulate the compound, reducing degradation by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.